
1-Pentacosanol, 15-methyl-, (15S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentacosanol, 15-methyl-, (15S)- is a long-chain fatty alcohol with the molecular formula C26H54O It is a derivative of pentacosanol, featuring a methyl group at the 15th carbon position in the S-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentacosanol, 15-methyl-, (15S)- typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of 15-methyl-pentacosanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be represented as follows:
[ \text{15-methyl-pentacosanoic acid} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{1-Pentacosanol, 15-methyl-, (15S)-} ]
Industrial Production Methods
Industrial production of 1-Pentacosanol, 15-methyl-, (15S)- often involves large-scale hydrogenation processes. The fatty acid precursor is typically derived from natural sources or synthesized through chemical routes. The hydrogenation process is optimized for high yield and purity, ensuring the efficient production of the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentacosanol, 15-methyl-, (15S)- can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 15-methyl-pentacosanal or 15-methyl-pentacosanoic acid.
Reduction: 15-methyl-pentacosane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-Pentacosanol, 15-methyl-, (15S)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Pentacosanol, 15-methyl-, (15S)- involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. Additionally, its antioxidant properties may help in scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Docosanol: A saturated fatty alcohol with 22 carbon atoms, used as an antiviral agent.
1-Tetracosanol: A long-chain alcohol with 24 carbon atoms, known for its role in plant waxes.
1-Hexacosanol: A fatty alcohol with 26 carbon atoms, similar in structure to 1-Pentacosanol, 15-methyl-, (15S)-.
Uniqueness
1-Pentacosanol, 15-methyl-, (15S)- is unique due to the presence of the methyl group at the 15th carbon position in the S-configuration. This structural feature imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
647024-94-0 |
|---|---|
Formule moléculaire |
C26H54O |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
(15S)-15-methylpentacosan-1-ol |
InChI |
InChI=1S/C26H54O/c1-3-4-5-6-7-14-17-20-23-26(2)24-21-18-15-12-10-8-9-11-13-16-19-22-25-27/h26-27H,3-25H2,1-2H3/t26-/m0/s1 |
Clé InChI |
UTZANSQZZYILPL-SANMLTNESA-N |
SMILES isomérique |
CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCCO |
SMILES canonique |
CCCCCCCCCCC(C)CCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


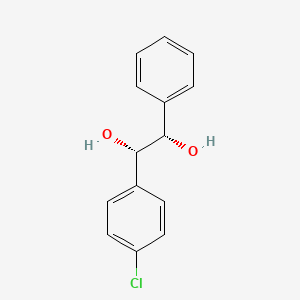

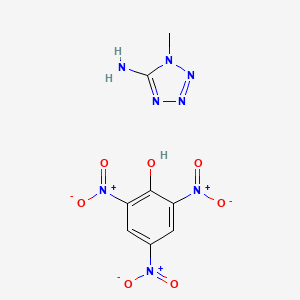
![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)
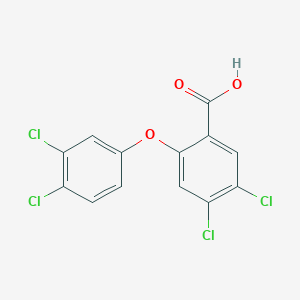
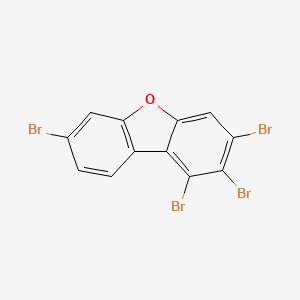

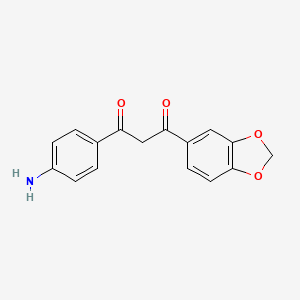
![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)


![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)
